molecular formula C20H22N2O3 B15103111 4-methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide

4-methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide

Cat. No.: B15103111
M. Wt: 338.4 g/mol
InChI Key: OTZHOUHJFFGGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide is a synthetic benzamide derivative characterized by a morpholine ring, a phenylketone group, and a methyl-substituted benzamide moiety. The compound’s synthesis likely involves coupling reactions between substituted benzoyl chlorides and amine-containing intermediates, as seen in analogous procedures for related benzamides .

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-methyl-N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide

InChI

InChI=1S/C20H22N2O3/c1-15-7-9-17(10-8-15)20(24)21-19(22-11-13-25-14-12-22)18(23)16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3,(H,21,24)

InChI Key

OTZHOUHJFFGGNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 1-(morpholin-4-yl)-2-oxo-2-phenylethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The benzamide moiety can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions and inhibition.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Crystallographic Comparisons

Compound Name Core Structure Substituents/Modifications Crystallographic Data (Space Group, Parameters) Biological Relevance
4-Methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide Benzamide + morpholine + phenylketone Methyl (benzamide), morpholine, phenylketone Not explicitly reported Inferred kinase/antimicrobial
4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide () Benzamide + piperidine Methyl (benzamide), 4-methylbenzoyl-piperidine Orthorhombic (Pbca), a=15.3749 Å, b=13.1575 Å, c=19.2929 Å Bioactive piperidine derivatives
N-(1-Phenylethyl)benzamide () Benzamide + phenylethylamine Unsubstituted benzamide, phenylethyl Not reported Model for stability studies
2,3,4,5,6-Pentafluoro-N-(1-phenylethyl)benzamide () Fluorinated benzamide + phenylethyl Pentafluoro (benzamide), phenylethyl Not reported Enhanced lipophilicity/stability
Crystalline 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide () Benzamide + imidazole + pyrimidine Methyl, trifluoromethyl, pyrimidine Polymorphs reported Potential kinase inhibitor

Key Comparisons

Morpholine vs. Piperidine Heterocycles

  • The target compound’s morpholine ring (a six-membered oxygen-containing heterocycle) contrasts with piperidine derivatives (e.g., ), which lack oxygen but exhibit conformational flexibility. Piperidine-based benzamides adopt semi-chair conformations with dihedral angles of ~89° between aromatic rings, influencing packing and hydrogen bonding (N–H⋯O interactions in ) . Morpholine’s electronegative oxygen may enhance solubility compared to piperidine analogs.

Substituent Effects on Bioactivity

  • Fluorination (e.g., ’s pentafluoro derivative) increases lipophilicity and metabolic stability, whereas methyl groups (common in ) balance solubility and steric bulk. The trifluoromethyl and pyrimidine groups in ’s compound suggest targeting hydrophobic enzyme pockets .

Crystallographic Behavior

  • The piperidine-based benzamide in crystallizes in an orthorhombic system (Pbca) with distinct hydrogen-bonded chains along the a-axis, a feature critical for solid-state stability. Morpholine-containing analogs may exhibit different packing due to oxygen’s hydrogen-bonding capacity, though data are lacking .

Synthetic Routes

  • The target compound’s synthesis likely parallels methods in , where 4-methylbenzoyl chloride reacts with amine intermediates (e.g., morpholin-4-yl derivatives) in the presence of triethylamine . highlights copper-catalyzed amination for analogous benzamide syntheses .

Research Findings and Implications

  • Stability and Reactivity : ’s decomposition studies on N-(1-phenylethyl)benzamide analogs suggest that electron-withdrawing groups (e.g., fluorine) enhance stability, whereas morpholine’s electron-rich nature may alter degradation pathways .
  • Biological Activity: Piperidine benzamides () are noted for bioactivity, implying that the target compound’s morpholine group could modulate target selectivity or pharmacokinetics .

Biological Activity

4-Methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H19N3O2C_{16}H_{19}N_{3}O_{2}. The compound features a morpholine ring, which is known for its role in enhancing the solubility and bioavailability of drugs. The presence of the phenyl and methyl groups contributes to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-methylbenzoyl chloride and morpholine followed by a reaction with an appropriate phenylethylamine derivative. This method allows for the introduction of the morpholine moiety, which is crucial for the compound's biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific cellular pathways related to cell survival and proliferation. This suggests its potential as a lead compound in cancer therapy .

Enzyme Inhibition

One notable aspect of this compound is its ability to act as an inhibitor of serine proteases, which are critical in various physiological processes including blood coagulation and immune response. The inhibition of these enzymes can lead to therapeutic effects in conditions such as thrombosis and inflammation .

Study on Antimicrobial Activity

A study published in the World Journal of Pharmaceutical Research evaluated the antimicrobial efficacy of several morpholine derivatives, including this compound. The results indicated a strong inhibitory effect against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain tested .

Study on Anticancer Activity

In another study focusing on cancer cell lines, compounds structurally related to this compound were shown to significantly reduce cell viability in MCF7 (breast cancer) and HeLa (cervical cancer) cells. The compound induced apoptosis via caspase activation pathways, highlighting its potential as an anticancer agent .

Data Tables

Biological ActivityEffectiveness (MIC/IC50)Reference
Antimicrobial32 - 128 µg/mL
Anticancer (MCF7 Cells)IC50 = 15 µM
Serine Protease InhibitionIC50 = 25 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with coupling benzamide derivatives with morpholine-containing intermediates. Key steps include refluxing in polar aprotic solvents (e.g., DMF or ethanol) under inert atmospheres and using catalysts like triethylamine. For example, similar benzamide derivatives are synthesized via condensation reactions at 100°C for 2 hours under reflux, followed by recrystallization in methanol .
  • Optimization : Factors such as solvent choice, temperature control (80–100°C), and molar ratios of reactants significantly impact yield and purity. Systematic screening via Design of Experiments (DoE) can identify critical parameters .

Q. How can the structure of this compound be validated using spectroscopic and chromatographic techniques?

  • Techniques :

  • NMR : Confirm the presence of the morpholine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and benzamide aromatic protons (δ 7.2–8.1 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks matching the expected molecular weight (e.g., ~318 g/mol for similar morpholine derivatives) .
  • X-ray crystallography : Resolve stereochemistry of the 2-oxo-2-phenylethyl moiety if crystalline forms are obtainable .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Assays :

  • Enzyme inhibition : Test against kinases or proteases, leveraging the morpholine group’s affinity for ATP-binding pockets .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to screen for antiproliferative activity .
  • Anti-inflammatory potential : Measure COX-2 inhibition via ELISA, given structural similarities to benzamide-based NSAIDs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like mTOR or PI3K, focusing on the morpholine and benzamide moieties .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS, evaluating RMSD and binding free energy (MM-PBSA) .
    • Validation : Compare computational results with experimental IC₅₀ values from kinase assays to refine models .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Case Example : Discrepancies in IC₅₀ values for similar compounds may arise from assay conditions (e.g., ATP concentration in kinase assays).
  • Resolution :

  • Standardize assay protocols (e.g., fixed ATP levels at 1 mM).
  • Use orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
  • Meta-analysis of published data to identify outliers or confounding variables .

Q. How can the compound’s pharmacokinetic profile be improved through structural modifications?

  • Modifications :

  • Bioavailability : Introduce hydrophilic groups (e.g., sulfonyl or hydroxyl) to the benzamide ring to enhance solubility .
  • Metabolic stability : Replace labile esters with amides or fluorinated groups, as seen in trifluoromethyl-containing analogs .
    • Evaluation :
  • In vitro ADME : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .
  • In vivo PK : Monitor half-life and AUC in rodent models after oral administration .

Q. What advanced analytical techniques characterize degradation products under stressed conditions?

  • Techniques :

  • LC-HRMS : Identify hydrolytic or oxidative degradation products (e.g., cleavage of the morpholine ring).
  • NMR kinetics : Track real-time degradation in acidic/basic conditions .
    • Application : Develop stability-indicating methods for formulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.